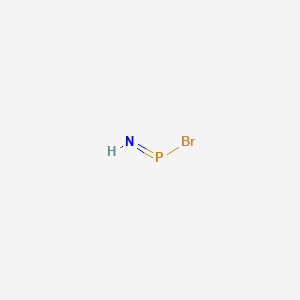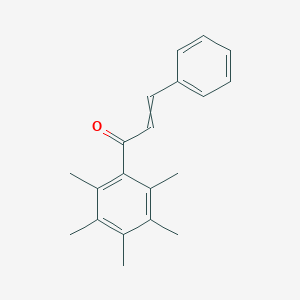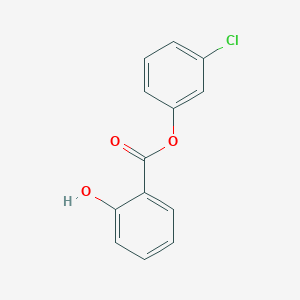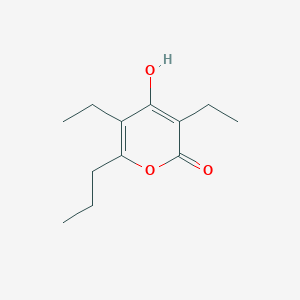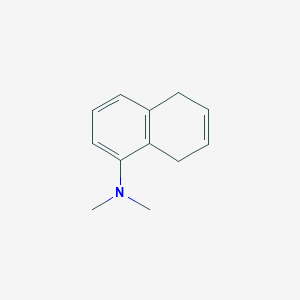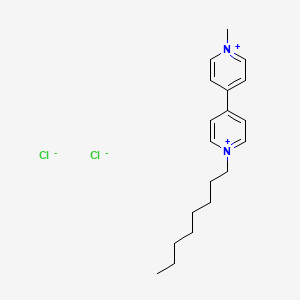
1-Methyl-1'-octyl-4,4'-bipyridin-1-ium dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1’-octyl-4,4’-bipyridin-1-ium dichloride is a bipyridinium salt, a class of compounds known for their redox properties and applications in various fields such as electrochemistry, molecular machines, and supramolecular chemistry . This compound is characterized by the presence of two pyridine rings connected through a nitrogen atom, with methyl and octyl groups attached to the nitrogen atoms, and chloride ions as counterions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1’-octyl-4,4’-bipyridin-1-ium dichloride typically involves the N-alkylation of 4,4’-bipyridine. The process can be carried out using alkyl halides in the presence of a base. For instance, the reaction of 4,4’-bipyridine with methyl iodide and octyl bromide in an appropriate solvent such as acetonitrile can yield the desired product .
Industrial Production Methods
Industrial production methods for bipyridinium salts often involve large-scale N-alkylation reactions. The process is optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction conditions such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1’-octyl-4,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Redox Reactions: The compound can undergo reversible one- and two-electron reductions, which are accompanied by changes in its UV-vis absorption spectra.
Substitution Reactions: The bipyridinium core can participate in nucleophilic substitution reactions, especially at the positions ortho to the nitrogen atoms.
Common Reagents and Conditions
Redox Reactions: Common reagents include reducing agents such as sodium dithionite and oxidizing agents like potassium ferricyanide.
Substitution Reactions: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution at the bipyridinium core.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the bipyridinium salt can lead to the formation of radical cations and neutral bipyridine derivatives .
Scientific Research Applications
1-Methyl-1’-octyl-4,4’-bipyridin-1-ium dichloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-1’-octyl-4,4’-bipyridin-1-ium dichloride involves its redox properties. The compound can undergo reversible redox reactions, which allow it to act as an electron mediator in various chemical and biological processes. The molecular targets and pathways involved include electron transport chains and redox-active enzymes .
Comparison with Similar Compounds
Similar Compounds
1,1’-Dimethyl-4,4’-bipyridinium dichloride:
1-Methyl-1’-octadecyl-4,4’-bipyridinium dichloride: Similar in structure but with a longer alkyl chain, this compound has different solubility and redox properties.
Uniqueness
1-Methyl-1’-octyl-4,4’-bipyridin-1-ium dichloride is unique due to its specific alkyl chain length, which influences its solubility, redox potential, and interactions with other molecules. This makes it particularly useful in applications where these properties are critical .
Properties
CAS No. |
116911-80-9 |
|---|---|
Molecular Formula |
C19H28Cl2N2 |
Molecular Weight |
355.3 g/mol |
IUPAC Name |
1-methyl-4-(1-octylpyridin-1-ium-4-yl)pyridin-1-ium;dichloride |
InChI |
InChI=1S/C19H28N2.2ClH/c1-3-4-5-6-7-8-13-21-16-11-19(12-17-21)18-9-14-20(2)15-10-18;;/h9-12,14-17H,3-8,13H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
FXICXFQMTMXALB-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Magnesium, bromo[6-[(tetrahydro-2H-pyran-2-yl)oxy]hexyl]-](/img/structure/B14294461.png)
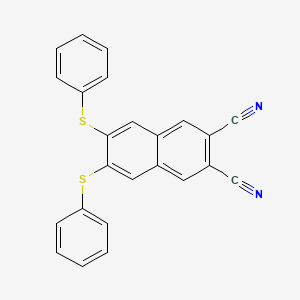


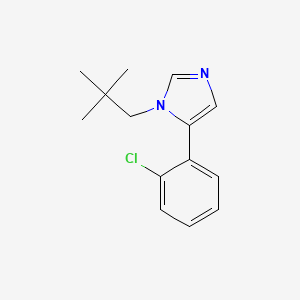
![Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl-](/img/structure/B14294485.png)
